eriochrome black t indicator mechanism of action
eriochrome black t indicator mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Eriochrome Black T Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eriochrome Black T (EBT) is an azo dye that serves as a prominent complexometric indicator in analytical chemistry, particularly for the quantification of metal ions through complexometric titrations with ethylenediaminetetraacetic acid (EDTA).[1][2] Its most notable application is in the determination of water hardness, a measure of the total concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[3] The efficacy of EBT lies in its distinct color change, which signals the titration endpoint when metal ions are completely chelated by EDTA.[3] This guide provides a detailed examination of the physicochemical properties of EBT, the underlying mechanism of its indicator action, and a comprehensive experimental protocol for its use.
Physicochemical Properties of Eriochrome Black T
EBT is a multifaceted compound, functioning as both a pH indicator and a metal-ion indicator. Its properties are summarized in the table below.
| Property | Value | Citation(s) |
| IUPAC Name | Sodium 1-[1-Hydroxynaphthylazo]-6-nitro-2-naphthol-4-sulfonate | [1] |
| Chemical Formula | C₂₀H₁₂N₃NaO₇S | [1] |
| Molar Mass | 461.381 g/mol | [1] |
| Appearance | Dark brown to black powder | [4] |
| Solubility | Soluble in water and ethanol (B145695) | [4] |
| pKa₁ | 6.2 - 6.3 | [1][2] |
| pKa₂ | 11.55 | [1][2] |
| Optimal pH Range | 7 - 11 | [2] |
Core Mechanism of Action
The function of EBT as an indicator is governed by its acid-base properties and its ability to form a less stable complex with metal ions compared to the complex formed between the metal ions and EDTA. The entire process is highly pH-dependent and is optimally carried out in a buffer solution at pH 10.[3][5]
pH-Dependent Color Changes
EBT can be represented as H₃In. It is a triprotic acid, and its color varies with the degree of protonation. The two critical pKa values, 6.3 and 11.55, dictate the color of the free indicator in solution.
| pH Range | Dominant Species | Color | Citation(s) |
| pH < 6.3 | H₂In⁻ | Red | [6] |
| pH 6.3–11.5 | HIn²⁻ | Blue | [1][6] |
| pH > 11.5 | In³⁻ | Orange | [6] |
At the standard titration pH of 10, the dominant form of the free indicator is the blue HIn²⁻ species.
Complexation and Titration Mechanism
The titration process for determining the concentration of metal ions (M²⁺, primarily Ca²⁺ and Mg²⁺) involves two key competitive complexation reactions.
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Formation of the Metal-Indicator Complex: Before the titration begins, a small amount of EBT is added to the sample solution containing M²⁺ ions at pH 10. The blue HIn²⁻ form of the indicator reacts with the metal ions to form a stable, wine-red metal-indicator complex (MIn⁻).[3]
M²⁺ + HIn²⁻ (blue) ⇌ MIn⁻ (wine-red) + H⁺
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Displacement by EDTA: The titrant, EDTA (represented as H₂Y²⁻ for its disodium (B8443419) salt), is a more powerful hexadentate chelating agent than EBT.[5][7] As EDTA is added, it first binds with any free M²⁺ ions. Once all free metal ions are chelated, the EDTA begins to displace the EBT from the metal-indicator complex. This occurs because the metal-EDTA complex (MY²⁻) is significantly more stable than the metal-indicator complex (MIn⁻).[2]
MIn⁻ (wine-red) + H₂Y²⁻ ⇌ MY²⁻ (colorless) + HIn²⁻ (blue) + 2H⁺
The endpoint of the titration is reached when the last of the MIn⁻ complex is converted. This releases the indicator back into its free HIn²⁻ form, causing a sharp and distinct color change from wine-red to blue.[3]
Stability of Complexes
The success of the titration hinges on the relative stability of the metal complexes formed. The formation constant (K_f) quantifies this stability. The M-EDTA complex must be substantially more stable than the M-EBT complex for a sharp endpoint.[5]
| Complex | log K_f | Citation(s) |
| [Mg-EDTA]²⁻ | 8.79 | [7][8] |
| [Ca-EDTA]²⁻ | 10.69 | [7][8] |
| [Mg-EBT]⁻ | ~7.0 | |
| [Ca-EBT]⁻ | ~5.4 | [9] |
Note: Stability constants for M-EBT can vary based on experimental conditions. The values provided are illustrative and confirm that M-EDTA complexes are several orders of magnitude more stable.
Experimental Protocols
The following section details the preparation of reagents and the procedure for the determination of total water hardness using an EDTA titration with EBT indicator.
Reagent Preparation
-
Standard 0.01 M EDTA Solution:
-
Ammonia (B1221849) Buffer Solution (pH 10):
-
Method: Dissolve 17.5 g of ammonium (B1175870) chloride (NH₄Cl) in 142 mL of concentrated ammonium hydroxide (B78521) (NH₄OH).[11][13]
-
Procedure: Dilute the mixture to 250 mL with deionized water. The pH should be confirmed to be approximately 10 before use.[14] This solution is corrosive and should be handled in a well-ventilated area.
-
-
Eriochrome Black T Indicator Solution:
-
Method 1 (Aqueous/Ethanol): Dissolve 0.4-0.5 g of EBT powder in 100 mL of 95% ethanol or a mixture containing ethanol and water.[15][16]
-
Method 2 (Triethanolamine): For enhanced stability, dissolve 0.5 g of EBT in 100 g of triethanolamine.[17][18]
-
Note: The indicator solution can be unstable. Adding 4.5 g of hydroxylamine (B1172632) hydrochloride can inhibit degradation.[16]
-
Titration Workflow for Water Hardness
The following protocol outlines the direct titration of a water sample to determine the total concentration of Ca²⁺ and Mg²⁺.
Calculation of Results
The total hardness of the water sample, expressed as milligrams of CaCO₃ per liter (mg/L), is calculated using the following formula:
Hardness (mg/L as CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used in the titration (L)
-
M_EDTA = Molarity of the standard EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
1000 = Conversion factor from g to mg
-
V_sample = Volume of the water sample used (L)
Conclusion
Eriochrome Black T remains an indispensable indicator for complexometric titrations due to its well-defined mechanism and sharp, pH-dependent color transition. Its action is a clear example of competitive chelation, where the superior stability of the metal-EDTA complex drives the displacement of the indicator, providing a clear visual endpoint. For researchers and scientists, a thorough understanding of the interplay between pH, pKa values, and complex stability constants is critical for the accurate application of this technique in quantifying metal ion concentrations.
References
- 1. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 2. Chrominfo: Eriochrome black T indicator in complexometric titration [chrominfo.blogspot.com]
- 3. gspchem.com [gspchem.com]
- 4. Eriochrome Black T - Sciencemadness Wiki [sciencemadness.org]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. sciencing.com [sciencing.com]
- 7. quora.com [quora.com]
- 8. chromedia.org [chromedia.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 12. brainly.in [brainly.in]
- 13. Solved (10 points)In EDTA titration, the ammonia buffer was | Chegg.com [chegg.com]
- 14. smart.dhgate.com [smart.dhgate.com]
- 15. nemi.gov [nemi.gov]
- 16. Chrominfo: Preparation of eriochrome black T indicator solution [chrominfo.blogspot.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
